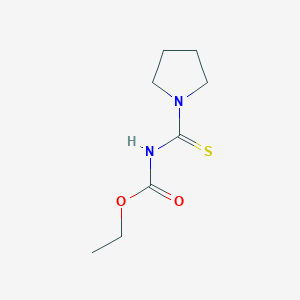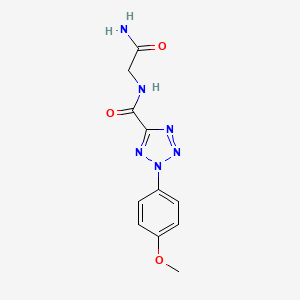
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, and a dihydrobenzofuran ring . These types of compounds are often studied for their potential applications in various fields of research.
Molecular Structure Analysis
The compound contains a furan ring, a pyrazine ring, and a dihydrobenzofuran ring . These rings are common in many biologically active compounds and pharmaceuticals .Scientific Research Applications
Molecular Structure and Interaction
Research on structurally related compounds, such as sulfonamides and pyrazoles with furan units, has shown insights into molecular twists and interactions. Studies have detailed the significant twists in molecules involving pyrazole rings and furan units, leading to specific dihedral angles and interactions that form supramolecular chains and layers through hydrogen bonding and C—H⋯O interactions (A. Asiri, et al., 2012).
Antibacterial and Antitubercular Properties
Compounds containing a sulfonamido moiety have been synthesized with the aim of finding new antibacterial agents. A variety of heterocyclic compounds, including pyran, pyridine, and pyrazole derivatives, have been synthesized and tested for their antibacterial activity, with some showing high activities (M. E. Azab, et al., 2013). Additionally, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in addressing tuberculosis (S. Kantevari, et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, heterocyclic compounds containing pyrazine and dibenzofuran units have been explored for their application in red phosphorescent organic light-emitting diodes (OLEDs). The synthesis and characterization of these materials revealed suitable triplet energies and showed that they can significantly enhance the external quantum efficiency of OLEDs, demonstrating their utility in advanced electronic devices (Xiangyang Liu, et al., 2016).
Corrosion Inhibition
Compounds with furan and sulfonamide units have been evaluated as inhibitors for mild steel corrosion in acidic media. Studies have shown that these compounds can effectively reduce corrosion, acting as mixed-type inhibitors. This application is crucial in industrial processes where corrosion resistance is necessary to prolong the lifespan of metal components (Hari Kumar Sappani, S. Karthikeyan, 2014).
Future Directions
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,13-3-4-15-12(10-13)5-9-24-15)20-11-14-17(19-7-6-18-14)16-2-1-8-23-16/h1-4,6-8,10,20H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFRILBWNIYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2628830.png)
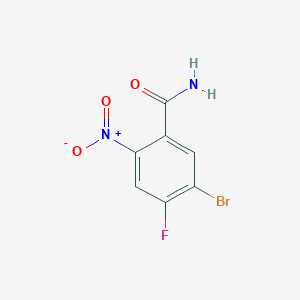
![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)
![(3aR,8aR)-decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B2628834.png)
![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
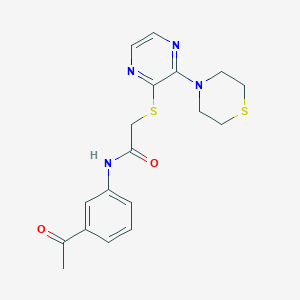


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)
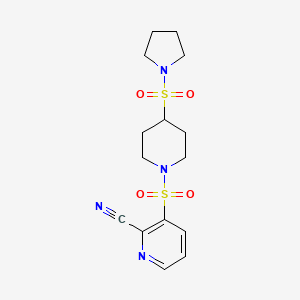
![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)
